N-[3-(2-quinoxalinyl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-17(21)19-13-7-5-6-12(10-13)16-11-18-14-8-3-4-9-15(14)20-16/h3-11H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUHKAPFHBCCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Branching vs. Cyclic Substituents : Linear alkyl chains (e.g., 57a ) yield higher synthesis efficiency (55.3%) compared to branched (57b , 9.1%) or cyclic (57c , 38.0%) groups, likely due to steric hindrance during reductive amination .
- Electron-Withdrawing Groups : Trifluoromethoxy (in 57a–c ) and sulfonyl (in Bicalutamide ) enhance metabolic stability and receptor binding affinity by modulating electron density .
Key Observations :
- Heterocyclic Moieties: Quinoxaline (in the target compound) and quinoline (e.g., 4e, ) enhance π-π interactions with enzyme active sites or receptors .
- Sulfonamide Derivatives : Compounds like 30a () and 7 () show improved solubility and membrane permeability due to sulfonamide groups, critical for anticancer activity .
Physicochemical and Spectroscopic Properties
NMR and mass spectrometry data highlight structural integrity and purity:
Table 3: Spectroscopic Data Comparison
Q & A
Q. What are the optimal synthetic routes for N-[3-(2-quinoxalinyl)phenyl]propanamide, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of quinoxaline derivatives with substituted phenylpropanamide precursors. Key variables include:
- Temperature control : Maintaining 60–80°C during amide bond formation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while ethers improve crystallization .
- Catalysts : Use of coupling agents like HBTU or EDCI for efficient amidation .
Post-synthesis, purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) ensures >95% purity. Yield optimization requires strict exclusion of moisture and oxygen .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons in quinoxaline (δ 8.5–9.0 ppm) and phenylpropanamide (δ 7.2–7.8 ppm) confirm structural integrity. Amide NH protons appear as broad singlets (δ ~10 ppm) .
- ¹³C NMR : Carbonyl signals (δ ~170 ppm) and quinoxaline carbons (δ ~140–150 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound, and which assay systems are appropriate for initial pharmacological screening?
Methodological Answer:
- Reported Activities :
- Assay Systems :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
- Control Experiments :
- Verify compound purity (>98% by HPLC) to exclude batch variability .
- Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number) .
- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
- Structural Analysis : X-ray crystallography or molecular docking can identify conformational changes affecting activity .
Q. What strategies are recommended for improving the compound’s bioavailability and target specificity in preclinical development?
Methodological Answer:
- Bioavailability Enhancement :
- Target Specificity :
Q. How can computational methods be integrated with experimental approaches to predict and validate the compound’s interaction with potential biological targets?
Methodological Answer:
- Step 1 : Perform in silico docking (e.g., AutoDock Vina) to prioritize targets (e.g., kinases, GPCRs) .
- Step 2 : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants .
- Step 3 : Combine molecular dynamics simulations (e.g., GROMACS) with mutagenesis studies to identify critical binding residues .
- Step 4 : Cross-reference with transcriptomic/proteomic data to assess downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
